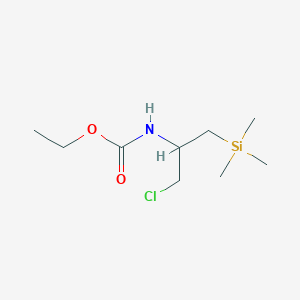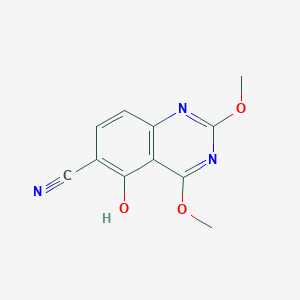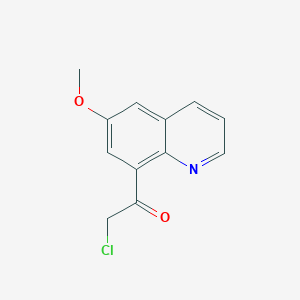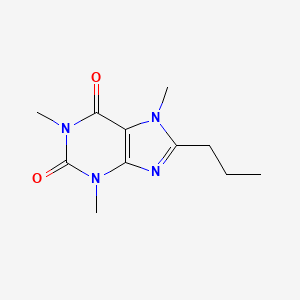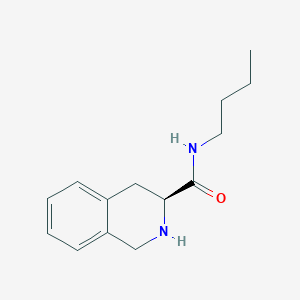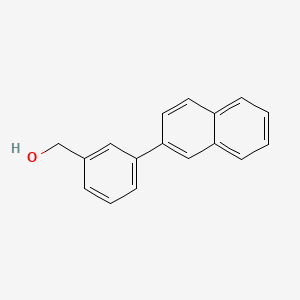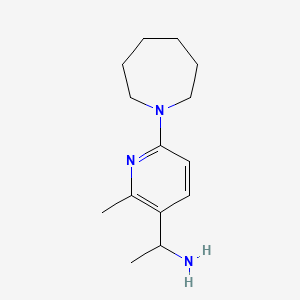
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine is a compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-3-pyridylamine with an azepane derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various N-substituted azepane derivatives.
Scientific Research Applications
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The azepane ring can interact with various receptors or enzymes, potentially modulating their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)ethan-1-one: A structurally related compound with a ketone group instead of an amine.
2-(Azepan-1-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the azepane ring.
1-(Azepan-1-yl)dodecan-1-one: An analogue used as a penetration enhancer in pharmaceutical formulations.
Uniqueness
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an azepane group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C14H23N3/c1-11(15)13-7-8-14(16-12(13)2)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,15H2,1-2H3 |
InChI Key |
KRDZDGBIRLMSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





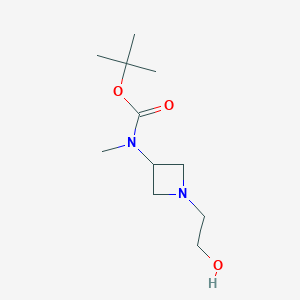
![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

